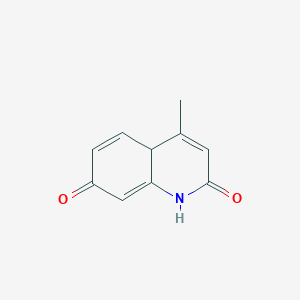
Tert-butyl 3-(2-methylpiperazin-1-YL)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O2. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Chemischer Reaktionen
Tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it is often used in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or modulator of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate and tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C13H25N3O2 |
|---|---|
Molekulargewicht |
255.36 g/mol |
IUPAC-Name |
tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O2/c1-10-7-14-5-6-16(10)11-8-15(9-11)12(17)18-13(2,3)4/h10-11,14H,5-9H2,1-4H3 |
InChI-Schlüssel |
ZFJXISLIQHPUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1C2CN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


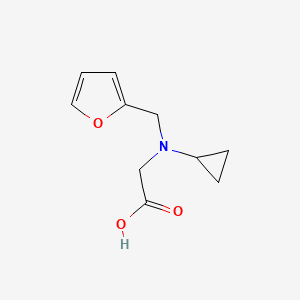

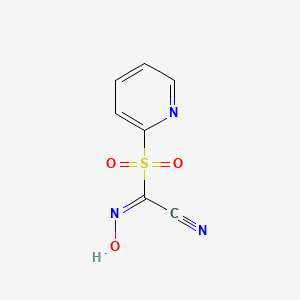
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)

![1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-](/img/structure/B12327001.png)

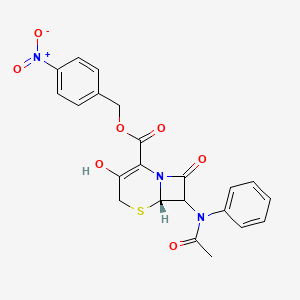

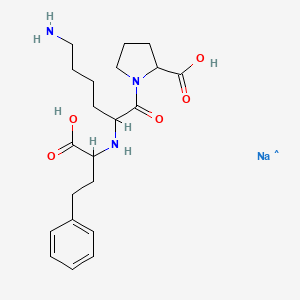

![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)
